Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester
Overview
Description
. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidin-3-ylmethyl group, and a carbamic acid tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the reaction of pyrrolidin-3-ylmethylamine with isopropyl chloride to form the corresponding isopropyl derivative. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines.
Scientific Research Applications
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: The compound can be utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester: This compound is structurally similar but lacks the methyl group.
tert-Butyl-(pyrrolidin-3-ylmethyl)carbamate: Another closely related compound with a similar functional group arrangement.
Uniqueness: this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(9-11-6-7-14-8-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOHWUANGLHYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129606 | |
Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353986-93-2 | |
Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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